4-Acetoxy-3'-chlorobenzophenone
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Overview
Description
4-Acetoxy-3’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzophenone, where the acetoxy group is attached to the fourth position of the benzene ring, and a chlorine atom is attached to the third position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
4-Acetoxy-3’-chlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a similar compound, 4-Chlorobenzophenone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetoxy-3’-chlorobenzophenone can be synthesized through the acetylation of 4-hydroxy-3’-chlorobenzophenone. The reaction involves the use of acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The mixture is heated to around 50-60°C for about 15 minutes, followed by cooling and precipitation of the product .
Industrial Production Methods
Industrial production of 4-Acetoxy-3’-chlorobenzophenone typically involves large-scale acetylation reactions. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones with various functional groups.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3’-chlorobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the benzophenone core can interact with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Similar structure but lacks the acetoxy group.
4-Hydroxy-3’-chlorobenzophenone: Precursor to 4-Acetoxy-3’-chlorobenzophenone.
4-Methoxy-3’-chlorobenzophenone: Contains a methoxy group instead of an acetoxy group.
Uniqueness
4-Acetoxy-3’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct chemical properties and reactivity. The acetoxy group enhances its solubility and potential for further chemical modifications, while the chlorine atom provides sites for substitution reactions.
Properties
IUPAC Name |
[4-(3-chlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXCBSCWGCKOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641696 |
Source
|
Record name | 4-(3-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185606-02-4 |
Source
|
Record name | 4-(3-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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